Isoindoline-2-carboxamide
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Overview
Description
Isoindoline-2-carboxamide is a heterocyclic organic compound that features an isoindoline core with a carboxamide group at the 2-position. This compound is part of a broader class of isoindoline derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoindoline-2-carboxamide can be synthesized through various synthetic routes. One common method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the this compound scaffold . Another approach involves the Ugi-4CR (Ugi four-component reaction) of anilines, glyoxal dimethyl acetal, formic acid, and isocyanides, followed by an acid-catalyzed cyclization .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-throughput synthesis techniques to optimize yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Isoindoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carboxamide group to an amine.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoindoline-2-carboxylic acid, while reduction can produce isoindoline-2-amine.
Scientific Research Applications
Isoindoline-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme interactions and protein binding.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of isoindoline-2-carboxamide involves its interaction with various molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of microbial activity.
Comparison with Similar Compounds
Isoindoline-2-carboxamide can be compared with other similar compounds, such as:
Indole-2-carboxamide: Known for its antiviral and anticancer activities.
Isoindoline-1,3-dione: Used in pharmaceutical synthesis and as a polymer additive.
This compound is unique due to its specific substitution pattern and the presence of the carboxamide group at the 2-position, which imparts distinct biological activities and chemical reactivity.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers.
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1,3-dihydroisoindole-2-carboxamide |
InChI |
InChI=1S/C9H10N2O/c10-9(12)11-5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H2,10,12) |
InChI Key |
IZFVDVUUMKZDCT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)N |
Origin of Product |
United States |
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